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4-Isopropyl-2-methylaniline Documentation Hub

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  • Product: 4-Isopropyl-2-methylaniline
  • CAS: 112121-89-8

Core Science & Biosynthesis

Foundational

4-Isopropyl-2-methylaniline: Strategic Scaffold & Synthetic Guide

The following technical guide is structured as a high-level whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, practical protocols, and structural data over generic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, practical protocols, and structural data over generic descriptions.

Executive Summary

4-Isopropyl-2-methylaniline (also identified as 2-Methyl-4-(propan-2-yl)aniline) represents a "privileged scaffold" in medicinal chemistry. Structurally, it combines the electron-rich reactivity of an aniline core with the steric and lipophilic modulation of ortho-methyl and para-isopropyl substituents.

For drug developers, this molecule offers a dual advantage:

  • Metabolic Stability: The para-isopropyl group blocks the metabolically vulnerable para-position, a common site for P450-mediated oxidation in simple anilines.

  • Conformational Control: The ortho-methyl group induces a twisted conformation in biaryl systems, potentially improving selectivity in kinase inhibitors or GPCR ligands.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

IUPAC Name: 2-Methyl-4-(propan-2-yl)aniline CAS Registry Number: 112121-89-8 Molecular Formula: C₁₀H₁₅N SMILES: CC(C)C1=CC(C)=C(N)C=C1

Table 1: Physicochemical Profile
PropertyValueRelevance to Protocol
Molecular Weight 149.23 g/mol Stoichiometric calculations
Appearance Pale yellow to brown liquidOxidation sensitive; store under inert gas
Boiling Point ~225–230 °C (est.)High BP requires vacuum distillation for purification
LogP (Predicted) 2.4 – 2.6Moderate lipophilicity; suitable for CNS penetration
pKa (Conjugate Acid) ~4.5 – 4.8Less basic than aniline due to steric hindrance
Density ~0.95 g/cm³Liquid handling calibration

Synthesis & Manufacturing Logic

The Industrial Route: Friedel-Crafts Alkylation

While nitration of p-cymene is possible, the most regioselective industrial route involves the Friedel-Crafts alkylation of o-toluidine .

  • Starting Material: o-Toluidine (1-amino-2-methylbenzene).

  • Reagent: Propylene (gas) or Isopropyl alcohol.

  • Catalyst: Aluminum Chloride (AlCl₃) or Zeolites.

Mechanistic Insight (Regioselectivity): The amino group (-NH₂) is a strong activating group and an ortho, para-director. The methyl group at position 2 is a weak activator.

  • Position 4 (Para to NH₂): Sterically accessible and electronically favored by the strong resonance donation of the amine.

  • Position 6 (Ortho to NH₂): Sterically hindered by the amine and less favored than the para position.

  • Result: The reaction predominantly yields 4-isopropyl-2-methylaniline.

Visualization of Synthesis Pathway

The following diagram illustrates the alkylation logic and competing sites.

SynthesisPath Start o-Toluidine (1-Amino-2-methylbenzene) Reagents Propylene + AlCl3 (Friedel-Crafts) Start->Reagents Intermediate Sigma Complex (Electrophilic Attack) Reagents->Intermediate Activation Major 4-Isopropyl-2-methylaniline (Major Product) Intermediate->Major Para-substitution (Sterically Favored) Minor 6-Isopropyl-2-methylaniline (Minor Byproduct) Intermediate->Minor Ortho-substitution (Hindered)

Caption: Regioselective alkylation of o-toluidine. The para-position (4) is favored over the hindered ortho-position (6).

Experimental Protocols

Standard Diazotization (Sandmeyer Precursor)

The conversion of the amino group to a diazonium salt is the gateway to halogenation (Sandmeyer) or phenol synthesis.

Safety Note: Diazonium salts of alkyl-anilines can be unstable. Maintain temperature strictly < 5°C.

Protocol:

  • Preparation: Charge a 3-neck flask with 4-Isopropyl-2-methylaniline (10 mmol, 1.49 g) and 6M HCl (25 mL). Cool to 0°C in an ice/salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (11 mmol, 760 mg) in water (5 mL).

    • Critical Control Point: Monitor internal temperature; do not exceed 5°C. Exotherms indicate decomposition.

  • Endpoint: Stir for 20 mins. Verify excess nitrous acid using starch-iodide paper (turns blue/black immediately).

  • Utilization: The resulting diazonium solution must be used immediately for subsequent coupling or substitution reactions.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized or purchased material, compare against these spectral expectations:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.9 – 7.0 ppm: Doublet (H-6, ortho to NH₂).

    • δ 6.8 ppm: Doublet of doublets (H-5).

    • δ 6.9 ppm: Small doublet (H-3, meta to NH₂, ortho to Me).

    • δ 3.5 ppm: Broad singlet (2H, -NH₂).

    • δ 2.8 ppm: Septet (1H, Isopropyl CH).

    • δ 2.15 ppm: Singlet (3H, Ar-CH₃).

    • δ 1.22 ppm: Doublet (6H, Isopropyl -CH₃).

  • IR Spectrum:

    • 3300–3450 cm⁻¹: Double spike (Primary amine N-H stretch).

    • 2960 cm⁻¹: Strong C-H stretch (Isopropyl methyls).

Applications in Drug Discovery

This aniline serves as a versatile "Function-Oriented" building block.

Reactivity Map

The following diagram details how this scaffold is diversified into libraries.

ReactivityMap Core 4-Isopropyl-2-methylaniline Path1 Acylation / Amidation Core->Path1 R-COCl Path2 Diazotization Core->Path2 NaNO2 / HCl Path3 Reductive Amination Core->Path3 R-CHO / NaBH4 Prod1 Amides (Peptidomimetics) Path1->Prod1 Prod2 Aryl Halides / Nitriles (Sandmeyer) Path2->Prod2 Prod4 Secondary Amines (Kinase Inhibitors) Path3->Prod4 Prod3 Biaryls (Suzuki Coupling) Prod2->Prod3 Pd(0) / Ar-B(OH)2

Caption: Divergent synthesis pathways. The diazonium route (Path 2) enables access to biaryl scaffolds common in kinase inhibitors.

"Magic Methyl" & Steric Effects

In SAR (Structure-Activity Relationship) studies, replacing a simple aniline with 4-isopropyl-2-methylaniline often results in:

  • Increased Potency: The 2-methyl group forces the aniline ring out of planarity with connected amides or biaryls, often locking the molecule into a bioactive conformation.

  • Reduced Clearance: The 4-isopropyl group is bulky and lipophilic, shielding the ring from rapid metabolic attack compared to a 4-methyl or 4-H analog.

Safety & Toxicology (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]

  • Skin/Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[2]

Handling Precautions:

  • Aniline Toxicity: Like all anilines, this compound can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.

  • PPE: Double nitrile gloves and a chemical fume hood are mandatory.

  • Storage: Store in amber vials under nitrogen to prevent oxidation (darkening of liquid).

References

  • PubChem. (2025).[1][3] 2-Methyl-4-(propan-2-yl)aniline Compound Summary (CID 18517012).[1] National Library of Medicine.[1] [Link][1]

  • BuyersGuideChem. (2025). 4-Isopropyl-2-methylaniline Properties and Suppliers. [Link][1][4][5]

  • Google Patents. (2021). CN112694407A: Production and preparation method of 2-methyl-4-isopropyl aniline.

Sources

Exploratory

Technical Monograph &amp; Safety Guide: 2-Methyl-4-(propan-2-yl)aniline (CAS 112121-89-8)

Executive Summary 2-Methyl-4-(propan-2-yl)aniline (CAS 112121-89-8), also known as 4-isopropyl-2-methylaniline, is a specialized aromatic amine intermediate used primarily in the synthesis of functionalized cymene deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(propan-2-yl)aniline (CAS 112121-89-8), also known as 4-isopropyl-2-methylaniline, is a specialized aromatic amine intermediate used primarily in the synthesis of functionalized cymene derivatives and agrochemical precursors.[1][2] As a substituted aniline, it presents specific toxicological challenges, notably the potential for methemoglobinemia and direct tissue irritation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric technical analysis. It integrates confirmed GHS hazard classifications with field-proven handling protocols, ensuring that experimental workflows—such as diazotization—are conducted with maximum safety and yield integrity.

Chemical Identity & Physicochemical Characterization[3]

This compound is an aniline derivative characterized by an isopropyl group at the para position and a methyl group at the ortho position relative to the amino group. This substitution pattern influences both its electronic properties (making the amine more nucleophilic than aniline) and its lipophilicity (increasing skin absorption potential).

Table 1: Chemical Specifications
PropertySpecification
CAS Number 112121-89-8
IUPAC Name 2-Methyl-4-(propan-2-yl)aniline
Synonyms 4-Isopropyl-2-methylaniline; 4-Aminocymene (isomer)
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Physical State Liquid (at room temperature)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); Low solubility in water
Acidity (pKa) ~4.5 - 5.0 (Conjugate acid, estimated based on aniline analogs)
Structural Visualization

The following diagram illustrates the core structure and key reactive sites.

ChemicalStructure Core Benzene Ring Amine Amino Group (-NH2) (Reactive Nucleophile) Core->Amine C1 Methyl Methyl Group (-CH3) (Ortho Position) Core->Methyl C2 Isopropyl Isopropyl Group (Para Position) Core->Isopropyl C4

Figure 1: Structural connectivity of 2-Methyl-4-(propan-2-yl)aniline highlighting functional groups.[3]

Hazard Identification & Toxicology (GHS)

Based on structural analogs and available regulatory data, CAS 112121-89-8 is classified under the Aniline Derivative hazard class. The primary mechanism of toxicity involves the metabolic oxidation of the amine group to an N-hydroxylamine, which can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

GHS Classification (Verified)
  • Acute Toxicity (Oral): Category 4 (H302)[2]

  • Acute Toxicity (Dermal): Category 4 (H312)[2]

  • Acute Toxicity (Inhalation): Category 4 (H332)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

Expert Insight: The "Blue Patient" Risk

While standard SDSs list "Acute Toxicity," researchers must be vigilant for cyanosis (blue skin/lips). Unlike simple irritants, aniline toxicity is systemic.

  • Mechanism: Aniline

    
     Phenylhydroxylamine 
    
    
    
    Fe²⁺ (Hemoglobin) oxidation to Fe³⁺ (Methemoglobin).
  • Early Warning: Headache, dizziness, and bluish discoloration of nail beds.

  • Action: If these symptoms occur, stop work immediately. Oxygen therapy is the standard first-line treatment.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All handling of the neat liquid must occur within a certified Chemical Fume Hood .

  • Glove Selection: Standard nitrile gloves may offer insufficient protection against aromatic amines due to permeation.

    • Recommendation: Use Double-gloving (Nitrile inner / Laminate or Viton outer) for prolonged handling.

  • Surface Protection: Use absorbent bench liners to capture micro-droplets during pipetting.

Storage Stability
  • Oxidation Sensitivity: Anilines darken upon oxidation. Store under an inert atmosphere (Nitrogen or Argon) if long-term storage is required.

  • Temperature: Store at 2–8°C (Refrigerated) to minimize autoxidation and degradation.

  • Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, permanganates) and acid chlorides.

Experimental Protocol: Diazotization & Conversion

A common application of CAS 112121-89-8 is its conversion to aryl halides (e.g., 2-Bromo-p-cymene) via the Sandmeyer reaction. This process involves the formation of an unstable diazonium salt.

Critical Safety Parameter: Temperature Control

The diazonium intermediate is thermally unstable. If the temperature exceeds 5°C during formation, nitrogen gas evolves rapidly, leading to foam-overs or vessel rupture.

Step-by-Step Methodology
  • Preparation (0 min): Charge a 3-neck round-bottom flask with 2-Methyl-4-(propan-2-yl)aniline (1.0 equiv) and 48% HBr (2.5 equiv). Equip with an internal thermometer and magnetic stir bar.

  • Cooling (15 min): Submerge the flask in an ice-salt bath. Cool the internal mixture to 0°C .

    • Check: Ensure stirring is vigorous to prevent localized hot spots.

  • Diazotization (30 min): Dropwise add a solution of NaNO₂ (1.1 equiv) in water.

    • Constraint: Maintain internal temperature < 5°C .

    • Observation: The solution will turn clear/yellowish as the diazonium salt forms.

  • Substitution (60 min): Transfer the cold diazonium solution into a pre-cooled mixture of CuBr (1.2 equiv) and HBr. Allow to warm to room temperature slowly.

    • Hazard:[2][3] Nitrogen gas (

      
      ) will bubble off. Ensure the system is vented to a scrubber.
      
Workflow Logic Diagram

SynthesisWorkflow Start Start: 112121-89-8 + 48% HBr Cooling Cool to 0°C (Ice-Salt Bath) Start->Cooling Diazotization Add NaNO2 (aq) Dropwise Cooling->Diazotization Check Temp < 5°C? Diazotization->Check Check->Diazotization No (Slow Down) Formation Form Diazonium Salt (Unstable Intermediate) Check->Formation Yes Sandmeyer Add CuBr (Sandmeyer Rxn) Formation->Sandmeyer Product Product: 2-Bromo-p-cymene Sandmeyer->Product

Figure 2: Logic flow for the diazotization of 2-Methyl-4-(propan-2-yl)aniline.

Emergency Response & Waste Disposal

Spill Cleanup (Small Scale < 100 mL)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full-face respirator (organic vapor cartridge) and chemical-resistant gloves.

  • Neutralize: Absorb with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with anilines).

  • Decontaminate: Wash the surface with a dilute acetic acid solution followed by soap and water to remove oily residues.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek ophthalmologist support.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Note: Water alone may not effectively remove lipophilic anilines.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Transport to ER immediately.

Disposal
  • Waste Stream: Classify as "Toxic Organic Waste."

  • Segregation: Do not mix with acidic waste streams (potential for heat generation) or oxidizers.

  • Destruction: Incineration is the preferred method for aniline derivatives.

References

  • PubChem. (2025).[2] Compound Summary: 2-Methyl-4-(propan-2-yl)aniline (CID 18517012). National Library of Medicine. [Link]

  • BuyersGuideChem. (2025). Supplier and Property Data for CAS 112121-89-8.[4][Link][4]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 4-Isopropyl-2-methylaniline

The following technical guide details the physicochemical profiling, synthesis, and experimental characterization of 4-Isopropyl-2-methylaniline , a critical intermediate in the synthesis of agrochemicals and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and experimental characterization of 4-Isopropyl-2-methylaniline , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.

Executive Summary

4-Isopropyl-2-methylaniline (also known as 2-Methyl-4-isopropylaniline or p-Cymidine) is a specialized aromatic amine utilized as a building block in the synthesis of herbicides, dyes, and pharmaceutical agents. Its structural uniqueness—featuring both an electron-donating methyl group and a bulky isopropyl group ortho and para to the amine, respectively—imparts distinct steric and electronic properties that influence its reactivity and density.

This guide provides a definitive analysis of its molecular weight and density, supported by experimental protocols for verification. It addresses the common confusion regarding isomer identification (e.g., distinguishing from 2-Isopropyl-4-methylaniline) and establishes a self-validating framework for handling this compound in a research setting.

Chemical Identity & Structural Analysis[1][2][3][4]

Precise identification is paramount due to the existence of multiple "cymidine" isomers.

Property Data
IUPAC Name 2-Methyl-4-(propan-2-yl)aniline
Common Synonyms 4-Isopropyl-o-toluidine; 4-Amino-m-cymene; p-Cymidine
CAS Registry Number 112121-89-8 (Specific Isomer) / 768-39-8 (General/Legacy)
Molecular Formula

SMILES CC(C)c1ccc(N)c(C)c1
InChI Key NKVWOHIEVZXVGP-UHFFFAOYSA-N
Structural Diagram & Synthesis Logic

The synthesis typically involves the alkylation of o-toluidine, leveraging the para-directing influence of the amino group to install the isopropyl moiety.

SynthesisPathway OToluidine o-Toluidine (1-Amino-2-methylbenzene) Catalyst Acid Catalyst (AlCl3 or Zeolite) OToluidine->Catalyst Propylene Propylene / Isopropanol (Alkylation Agent) Propylene->Catalyst Intermediate Transition Complex (Electrophilic Subst.) Catalyst->Intermediate Product 4-Isopropyl-2-methylaniline (Target Isomer) Intermediate->Product Major Pathway (Para) Isomers Minor Isomers (6-Isopropyl-2-methylaniline) Intermediate->Isomers Minor Pathway (Ortho)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 4-Isopropyl-2-methylaniline from o-toluidine.

Core Physicochemical Properties[6][7]

Molecular Weight

The molecular weight is a fixed constant derived from standard atomic weights.

  • Formula:

    
    
    
  • Calculation:

    • Carbon (

      
      ): 120.11 Da
      
    • Hydrogen (

      
      ): 15.12 Da
      
    • Nitrogen (

      
      ): 14.007 Da
      
  • Exact Mass: 149.1204 Da

  • Molar Mass: 149.23 g/mol [1][2]

Density Profile

Density is temperature-dependent and sensitive to purity. Unlike simple solvents, the density of substituted anilines varies significantly with isomerism due to packing efficiency.

  • Typical Density (Liquid, 20°C): 0.95 – 0.99 g/cm³

    • Note: While specific experimental values for this exact isomer are often aggregated with generic "cymidines," comparative analysis with 4-isopropylaniline (

      
       g/mL) and 2-isopropylaniline (
      
      
      
      g/mL) places the target compound in this range. The methyl group at the ortho position generally increases density slightly compared to the naked isopropyl-aniline, while the isopropyl group lowers it relative to pure o-toluidine (
      
      
      g/mL).
  • Physical State: Colorless to pale yellow liquid (darkens on oxidation).

  • Boiling Point: ~225–230 °C (Estimated based on 4-isopropylaniline BP of 226°C).

Experimental Methodologies

To ensure data integrity in drug development applications, you must empirically validate the density of your specific lot. Relying on literature values for "Cymidine" mixtures is a common source of stoichiometric error.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Standard: ASTM D4052

Objective: Determine density with precision to


 g/cm³.

Workflow:

  • Sample Preparation: Filter 5 mL of 4-Isopropyl-2-methylaniline through a 0.45 µm PTFE syringe filter to remove particulates that could disrupt oscillation.

  • Degassing: Sonicate the sample for 5 minutes to remove dissolved microbubbles.

  • Calibration: Calibrate the density meter using ultra-pure water (

    
     g/cm³ at 20°C) and dry air.
    
  • Injection: Inject ~2 mL into the oscillating cell, ensuring no bubbles are trapped.

  • Equilibration: Allow the instrument to thermalize the sample to 20.00°C ± 0.01°C .

  • Measurement: Record the period of oscillation (

    
    ). The density (
    
    
    
    ) is calculated via:
    
    
    (Where A and B are instrument constants determined during calibration).
Protocol B: Pycnometric Verification (Manual Method)

For laboratories without automated density meters.

Objective: Determine density with precision to


 g/cm³.
  • Weighing: Weigh a clean, dry, calibrated 10 mL pycnometer (

    
    ).
    
  • Filling: Fill completely with the amine, ensuring the capillary stopper is seated without bubbles. Wipe the exterior dry.

  • Equilibration: Immerse the pycnometer in a water bath at 20°C for 15 minutes.

  • Final Weighing: Remove, dry rapidly, and weigh (

    
    ).
    
  • Calculation:

    
    
    

DensityProtocol Start Start: Raw Sample Filter Filtration (0.45 µm PTFE) Remove Particulates Start->Filter Degas Degassing (Sonication) Eliminate Microbubbles Filter->Degas TempCtrl Thermal Equilibration (20.0°C ± 0.01°C) Degas->TempCtrl Measure Measurement (Oscillation Period / Mass) TempCtrl->Measure Calc Calculation & QC Check (Compare vs. Water Std) Measure->Calc End Final Density Value Calc->End

Figure 2: Operational workflow for high-precision density measurement.

Applications & Implications

Synthetic Utility

The 4-isopropyl-2-methylaniline scaffold is a "privileged structure" in agrochemistry. It serves as the amine precursor for urea-based herbicides. The ortho-methyl group provides steric protection, enhancing the metabolic stability of the resulting amide/urea bond, while the para-isopropyl group increases lipophilicity (


), aiding in membrane penetration.
Handling & Safety (E-E-A-T)
  • Toxicity: Like most anilines, this compound is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

  • Storage: Store under nitrogen or argon. Anilines oxidize to form dark azo-compounds upon exposure to air.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a fume hood are mandatory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18517012, 2-Methyl-4-(propan-2-yl)aniline. Retrieved from [Link]

  • ASTM International. ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • BuyersGuideChem. 4-Isopropyl-2-methylaniline (CAS 112121-89-8) Properties and Suppliers.[3] Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Isopropyl-2-methylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide offers an in-depth exploration of 4-isopropyl-2-methylaniline, a substituted aniline with significant potential in various research and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of 4-isopropyl-2-methylaniline, a substituted aniline with significant potential in various research and development domains. As a senior application scientist, this document is structured to provide not only a repository of factual data but also a narrative that elucidates the scientific rationale behind its synthesis and application. We will delve into its chemical identity, properties, a validated synthetic protocol, and its prospective utility in medicinal chemistry and materials science, all grounded in authoritative references.

Chemical Identity and Physicochemical Properties

4-Isopropyl-2-methylaniline, also known by its IUPAC name 2-methyl-4-propan-2-ylaniline, is an aromatic amine whose structural features—a methyl group ortho to the amine and an isopropyl group para to it—confer specific steric and electronic properties that are of interest in chemical synthesis and drug design.

Table 1: Chemical Identifiers and Physicochemical Properties of 4-Isopropyl-2-methylaniline

PropertyValueSource
PubChem CID 18517012[1]
CAS Number 112121-89-8[1], [2][3]
Molecular Formula C10H15N[1]
Molecular Weight 149.23 g/mol [1]
IUPAC Name 2-methyl-4-propan-2-ylaniline[1]
Canonical SMILES CC1=C(C=C(C=C1)C(C)C)N[1]
InChI InChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3[1]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis of 4-Isopropyl-2-methylaniline: A Validated Protocol

The synthesis of 4-isopropyl-2-methylaniline can be approached through several synthetic strategies. A common and reliable method involves the nitration of p-cymene (4-isopropyltoluene) followed by the reduction of the resulting nitroaromatic intermediate. This approach is favored for its relatively high yields and the commercial availability of the starting material.

Rationale for the Synthetic Approach

The choice of a two-step synthesis involving nitration and subsequent reduction is based on fundamental principles of electrophilic aromatic substitution and functional group transformations. The isopropyl and methyl groups on the p-cymene ring are ortho-, para-directing activators. Nitration will predominantly occur at the positions ortho to these activating groups. The steric hindrance from the isopropyl group favors nitration at the position ortho to the methyl group, leading to the desired 2-nitro-4-isopropyl-1-methylbenzene intermediate. Subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation.

Detailed Experimental Protocol

Step 1: Nitration of p-Cymene

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place p-cymene and a suitable solvent such as acetic anhydride.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid from the dropping funnel while vigorously stirring. The temperature must be carefully controlled to prevent dinitration and other side reactions.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete conversion.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude nitro product.

  • Filter the precipitate, wash it with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-nitro-4-isopropyl-1-methylbenzene.

Step 2: Reduction of 2-Nitro-4-isopropyl-1-methylbenzene

  • In a round-bottom flask, dissolve the purified 2-nitro-4-isopropyl-1-methylbenzene in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, metal/acid reductions, such as with tin and hydrochloric acid, can be employed.

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • If a metal/acid reduction was used, neutralize the reaction mixture with a base, such as sodium hydroxide, and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude 4-isopropyl-2-methylaniline.

  • Purify the product by vacuum distillation or column chromatography to obtain the final, high-purity compound.

Synthesis_Workflow p_cymene p-Cymene nitration Nitration (HNO3/H2SO4) p_cymene->nitration nitro_intermediate 2-Nitro-4-isopropyl- 1-methylbenzene nitration->nitro_intermediate reduction Reduction (e.g., H2/Pd-C) nitro_intermediate->reduction final_product 4-Isopropyl-2-methylaniline reduction->final_product

Caption: Synthetic pathway for 4-Isopropyl-2-methylaniline.

Applications in Research and Development

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science due to their versatile chemical reactivity and their ability to act as key pharmacophores or monomeric units.[4]

Medicinal Chemistry and Drug Discovery

Aniline derivatives are integral components of a vast number of approved drugs and clinical candidates.[5][6][7] The aniline moiety can serve as a versatile scaffold for introducing various functional groups to optimize the pharmacokinetic and pharmacodynamic properties of a drug molecule. The specific substitution pattern of 4-isopropyl-2-methylaniline makes it an attractive starting point for the synthesis of novel bioactive compounds.

The presence of the aniline functional group, however, can sometimes be associated with metabolic liabilities.[8] The development of isosteric replacements for the aniline group is an active area of research aimed at improving the safety profiles of drug candidates.[8]

Materials Science

Anilines are the precursors to polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyaniline can be tuned by modifying the aniline monomer. The isopropyl and methyl groups in 4-isopropyl-2-methylaniline can impart increased solubility and processability to the resulting polymer, which are significant advantages over unsubstituted polyaniline.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application Screening synthesis Synthesize Compound purification Purify (Distillation/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir bio_assay Biological Assays ms->bio_assay polymerization Polymerization Studies ms->polymerization

Caption: Experimental workflow for the synthesis and evaluation of 4-Isopropyl-2-methylaniline.

Conclusion

4-Isopropyl-2-methylaniline is a valuable chemical entity with considerable potential for innovation in both drug discovery and materials science. Its well-defined structure and the availability of reliable synthetic routes make it an accessible building block for researchers. This guide has provided a comprehensive overview of its key identifiers, physicochemical properties, a detailed synthetic protocol, and a forward-looking perspective on its applications. The self-validating nature of the described protocols, grounded in established chemical principles, ensures that researchers can confidently utilize this information in their own experimental endeavors.

References

  • PubChem. (n.d.). 2-Methyl-4-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Isopropyl-2-methylaniline | 112121-89-8. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Isopropyl-2-methylaniline | 112121-89-8. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Amide Coupling Protocols for 2-Methyl-4-isopropylaniline: Overcoming Steric Hindrance in Aromatic Amines

Introduction & Chemical Context The synthesis of amides from sterically hindered aromatic amines is a notoriously challenging transformation in medicinal chemistry and drug development. 2-Methyl-4-isopropylaniline presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of amides from sterically hindered aromatic amines is a notoriously challenging transformation in medicinal chemistry and drug development. 2-Methyl-4-isopropylaniline presents a unique reactivity profile: while the para-isopropyl group provides a slight inductive electron-donating effect (+I) that marginally increases the nucleophilicity of the nitrogen, the ortho-methyl group introduces severe steric shielding[1]. This steric bulk physically blocks the Bürgi-Dunitz trajectory required for the amine's lone pair to attack an activated carbonyl carbon.

Consequently, standard amide coupling reagents (such as EDC/HOBt or DCC) often fail, leading to stalled reactions, low yields, and the accumulation of unreactive byproducts like N-acylureas[2]. To achieve high conversion rates with 2-methyl-4-isopropylaniline, the carboxylic acid must be converted into a hyper-reactive electrophilic intermediate that can force the C–N bond formation before competing side reactions occur.

Mechanistic Causality & Reagent Selection

Selecting the correct activation strategy is critical. The protocols detailed below rely on generating highly electrophilic transient species:

  • Acyl Imidazoliums (TCFH-NMI): The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) represents the state-of-the-art for coupling non-nucleophilic amines[3]. NMI acts as both an acid scavenger and a nucleophilic catalyst, reacting with TCFH and the carboxylic acid to form a highly reactive acyl imidazolium intermediate. This intermediate is sufficiently electrophilic to overcome the steric barrier of the ortho-methyl group without causing significant epimerization of α-chiral centers[3].

  • Propylphosphonic Anhydride (T3P): T3P activates the carboxylic acid by forming a mixed anhydride. It is highly favored in process chemistry for hindered anilines because it drives the reaction forward efficiently, and its byproducts are entirely water-soluble, allowing for a self-validating, simple aqueous workup[4][5].

  • Acid Chlorides (In situ): When all else fails, the classical conversion of the carboxylic acid to an acid chloride using oxalyl chloride provides the ultimate electrophilic activation, though it requires strict anhydrous conditions and lacks functional group tolerance[6].

Quantitative Comparison of Coupling Strategies

The following table summarizes the operational metrics of various coupling reagents when applied to ortho-substituted anilines like 2-methyl-4-isopropylaniline.

Coupling StrategyActive IntermediateTypical Temp.Efficacy for o-AnilinesByproduct RemovalEpimerization Risk
EDC / HOBt OBt Ester25 °CPoor (<20% yield)Aqueous washLow
TCFH / NMI Acyl Imidazolium0 °C to 25 °CExcellent (>85% yield)Acidic aqueous washVery Low
T3P / DIPEA Mixed Anhydride25 °C to 60 °CVery Good (>75% yield)Highly water-solubleLow
Oxalyl Chloride Acid Chloride0 °C to 25 °CExcellent (>90% yield)Evaporation / WashHigh

Reaction Pathway Visualization

G RCOOH Carboxylic Acid (Substrate) AcylImid Acyl Imidazolium (Hyper-Reactive Intermediate) RCOOH->AcylImid Activation TCFH TCFH + NMI (Coupling Reagents) TCFH->AcylImid Promotes Amide Target Amide (Product) AcylImid->Amide Nucleophilic Attack Aniline 2-Methyl-4-isopropylaniline (Hindered Nucleophile) Aniline->Amide Amine Addition

TCFH-NMI mediated acyl imidazolium formation and coupling with hindered anilines.

Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling (Recommended)

This protocol is optimized for challenging couplings where preserving the stereointegrity of the carboxylic acid is paramount[3].

Reagents & Equivalents:

  • Carboxylic Acid: 1.0 eq (1.0 mmol)

  • 2-Methyl-4-isopropylaniline: 1.1 eq (1.1 mmol)

  • TCFH: 1.2 eq (1.2 mmol)

  • N-Methylimidazole (NMI): 2.5 eq (2.5 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.25 M

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid and 2-methyl-4-isopropylaniline in anhydrous MeCN. Causality: MeCN is preferred over DMF as it stabilizes the acyl imidazolium intermediate and prevents formylation side-reactions.

  • Base Addition: Add NMI (2.5 eq) to the stirring solution at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add TCFH (1.2 eq) in a single portion. Self-Validation: The solution may briefly turn yellow or form a slight suspension as the active intermediate generates.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction via LC-MS. Diagnostic: If the reaction stalls, LC-MS will reveal whether the bottleneck is incomplete activation (unreacted acid) or poor nucleophilic attack (accumulation of the acyl imidazolium).

  • Workup: Once complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove excess NMI and unreacted aniline), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P Mediated Coupling (Scalable/Process Standard)

T3P is ideal for scale-up due to its safety profile and the ease of byproduct removal[4][7].

Reagents & Equivalents:

  • Carboxylic Acid: 1.0 eq (1.0 mmol)

  • 2-Methyl-4-isopropylaniline: 1.0 eq (1.0 mmol)

  • T3P (50% solution in EtOAc): 1.5 eq (1.5 mmol)

  • DIPEA: 3.0 eq (3.0 mmol)

  • Solvent: EtOAc, 0.5 M

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid and 2-methyl-4-isopropylaniline in EtOAc. Add DIPEA and stir for 5 minutes at room temperature.

  • Activation: Add the T3P solution dropwise over 10 minutes. Causality: Dropwise addition controls the mild exotherm associated with mixed anhydride formation.

  • Thermal Drive: Heat the reaction mixture to 60 °C. Causality: Because of the ortho-methyl steric clash, thermal energy is often required to drive the nucleophilic attack on the T3P-activated complex[4]. Stir for 12 hours.

  • Workup: Cool to room temperature. Wash the organic layer with water (2x), 1M HCl, and saturated aqueous NaHCO₃. The phosphonic acid byproducts partition entirely into the aqueous phase, leaving a highly pure crude organic product.

Protocol C: In Situ Acid Chloride Generation

Reserved for the most recalcitrant substrates where mild conditions fail[6].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add a catalytic amount of DMF (1 drop). Slowly add Oxalyl Chloride (1.2 eq). Stir for 1 hour at room temperature until gas evolution (CO and CO₂) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-methyl-4-isopropylaniline (1.0 eq) and DIPEA (2.5 eq) in DCM at 0 °C. Dropwise, add the acid chloride solution to the aniline solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

References

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Identifying general reaction conditions by bandit optimization Source: Nature URL: [Link]

  • Title: Design and Synthesis of Substituted N,3,3-Triphenylpropanamide Source: CUNY Academic Works URL: [Link]

  • Title: Catalytic Amidation Guide (Limitations of Standard Reagents) Source: Catalytic Amidation URL: [Link]

Sources

Application

Application Notes and Protocols: 4-Isopropyl-2-methylaniline as a Versatile Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Role of Aniline Derivatives in Homogeneous Catalysis In the landscape of modern synthetic chemistry, the design and application of sophisticated ligands are paramount to the advancement of tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Aniline Derivatives in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the design and application of sophisticated ligands are paramount to the advancement of transition-metal catalysis. Aniline and its derivatives have emerged as a highly versatile class of ligand precursors, offering a tunable platform to modulate the steric and electronic properties of metal complexes. This fine-tuning is critical for achieving high catalytic activity, selectivity, and stability. 4-Isopropyl-2-methylaniline, with its distinct substitution pattern, presents an intriguing scaffold for ligand development. The isopropyl group at the para position and the methyl group at the ortho position provide a unique steric profile that can influence the coordination sphere of a metal center, thereby impacting the catalytic cycle.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Isopropyl-2-methylaniline as a precursor for a Schiff base ligand in palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of a representative palladium-Schiff base complex and provide a detailed protocol for its application in the Suzuki-Miyaura cross-coupling, a cornerstone reaction in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2]

The Rationale Behind Schiff Base Ligands Derived from 4-Isopropyl-2-methylaniline

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are privileged ligands in coordination chemistry.[3][4][5][6][7] Their ease of synthesis and modular nature allow for the systematic variation of their steric and electronic properties. By reacting 4-Isopropyl-2-methylaniline with a suitable aldehyde, such as salicylaldehyde, a bidentate [N, O] ligand can be readily prepared.

The resulting Schiff base ligand offers several advantages:

  • Steric Influence: The ortho-methyl and para-isopropyl groups on the aniline moiety create a sterically demanding environment around the metal center. This bulk can promote the formation of highly active, low-coordinate catalytic species and facilitate the reductive elimination step in the catalytic cycle.

  • Electronic Tuning: The electronic properties of the ligand can be further modified by the choice of the aldehyde component. Electron-donating or electron-withdrawing groups on the aldehyde can influence the electron density at the metal center, thereby affecting its reactivity.

  • Stability: Schiff base complexes with transition metals often exhibit high thermal and chemical stability, which is advantageous for catalytic applications.[4]

Experimental Protocols

Part 1: Synthesis of a Schiff Base Ligand from 4-Isopropyl-2-methylaniline

This protocol describes the synthesis of a representative Schiff base ligand, (E)-2-(((4-isopropyl-2-methylphenyl)imino)methyl)phenol, from 4-isopropyl-2-methylaniline and salicylaldehyde.

Materials:

  • 4-Isopropyl-2-methylaniline (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-2-methylaniline (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • If precipitation is not observed, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure Schiff base ligand as a crystalline solid.

  • Characterize the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram of the Schiff Base Synthesis Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Process Aniline 4-Isopropyl-2-methylaniline in Ethanol Mix Mix and Add Catalytic Acetic Acid Aniline->Mix Aldehyde Salicylaldehyde Aldehyde->Mix Reflux Reflux for 2-4 hours (Monitor by TLC) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Filter and Wash with Cold Ethanol Cool->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product Pure Schiff Base Ligand (Characterize) Purify->Product

Caption: Workflow for the synthesis of the Schiff base ligand.

Part 2: Synthesis of the Palladium(II)-Schiff Base Complex

This protocol outlines the preparation of a palladium(II) complex using the synthesized Schiff base ligand.

Materials:

  • (E)-2-(((4-isopropyl-2-methylphenyl)imino)methyl)phenol (2.0 eq)

  • Palladium(II) chloride (PdCl₂) (1.0 eq)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the synthesized Schiff base ligand (2.0 eq) and dissolve it in methanol or ethanol.

  • In a separate flask, dissolve palladium(II) chloride (1.0 eq) in a minimal amount of the same solvent. Gentle heating may be required.

  • Slowly add the palladium(II) chloride solution to the ligand solution with vigorous stirring.

  • If the ligand is intended to be deprotonated, a base such as triethylamine can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for 4-6 hours. The formation of a precipitate indicates the formation of the complex.

  • Collect the solid complex by vacuum filtration under an inert atmosphere, wash with the solvent, and then with a non-coordinating solvent like diethyl ether.

  • Dry the palladium complex under vacuum.

  • Characterize the complex using FT-IR, elemental analysis, and other relevant spectroscopic techniques.

Diagram of the Palladium Complex Synthesis Workflow:

Palladium_Complex_Synthesis cluster_reactants Reactants (under Inert Atmosphere) cluster_process Reaction Process Ligand Schiff Base Ligand in Methanol/Ethanol Mix Slowly Mix Solutions Ligand->Mix Palladium Palladium(II) Chloride in Methanol/Ethanol Palladium->Mix Stir Stir for 4-6 hours (Room Temp or Gentle Heat) Mix->Stir Isolate Filter, Wash, and Dry under Vacuum Stir->Isolate Product Palladium(II)-Schiff Base Complex (Characterize) Isolate->Product

Caption: Workflow for the synthesis of the Palladium(II)-Schiff base complex.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized palladium-Schiff base complex as a catalyst for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[1][2][8][9]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)

  • Palladium-Schiff base complex (0.1-2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Schlenk tube or microwave vial

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and hotplate or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium-Schiff base complex (0.1-2 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 4- and 6-Isopropyl-o-toluidine Isomers

Welcome to the technical support center for the resolution of 4-isopropyl and 6-isopropyl o-toluidine positional isomers. This guide is designed for researchers, chemists, and process development professionals who encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-isopropyl and 6-isopropyl o-toluidine positional isomers. This guide is designed for researchers, chemists, and process development professionals who encounter the significant analytical challenge of separating these closely related compounds. Due to their structural similarities, conventional purification methods often fall short. This document provides in-depth, field-tested insights and protocols to empower you to achieve baseline separation and high-purity isolation.

The core difficulty in this separation stems from the isomers' nearly identical physical properties. The only distinction is the position of the isopropyl group relative to the amine functionality. In the 6-isopropyl isomer, the bulky isopropyl group is ortho to the amine, creating significant steric hindrance. In contrast, the 4-isopropyl isomer has the group in the para position, leaving the amine sterically accessible. This fundamental structural difference is the key to their successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 4- and 6-isopropyl-o-toluidine?

The main challenge is their similar physical and chemical properties, a common issue with positional isomers.[1] This leads to:

  • Nearly Identical Boiling Points: Making separation by fractional distillation highly inefficient and often impractical for achieving high purity.

  • Similar Polarity: Causing co-elution in standard chromatographic systems, where the isomers do not have sufficiently different interactions with the stationary phase.[2]

Q2: Can I use fractional distillation for this separation?

While distillation is a common technique for separating liquids with different boiling points, it is generally not recommended for these isomers. The structural similarity suggests that their boiling points are too close for effective separation, even under vacuum. An alternative approach that has proven effective for similar toluidine compounds is the fractional vacuum distillation of their nitrotoluene precursors before the chemical reduction to the corresponding amines.[1]

Q3: Is preparative chromatography a viable option?

Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this separation, provided the correct stationary and mobile phases are selected.[3] Standard C18 columns may offer insufficient selectivity.[1] The key is to exploit subtle differences in their interaction with the stationary phase.

  • Recommended Columns:

    • Phenyl-based columns: These can enhance resolution through π-π interactions with the aromatic rings of the isomers.[1][2] The differing electron densities of the rings due to substituent positions can be exploited for separation.[4]

    • Mixed-mode columns: Columns that combine reversed-phase with cation-exchange properties can significantly improve separation by adding an ion-exchange interaction mechanism.[1][5]

Q4: How can chemical derivatization simplify the separation?

Derivatization is a highly effective strategy that leverages the significant steric hindrance around the amine group of the 6-isopropyl isomer.[6][7] By reacting the isomer mixture with a reagent that selectively acylates the less-hindered 4-isopropyl isomer, you can create two compounds with vastly different chemical properties.

The unhindered primary amine of 4-isopropyl-o-toluidine will react readily, while the hindered amine of the 6-isopropyl isomer will react much slower or not at all under controlled conditions. Once derivatized, the resulting amide of the 4-isomer has very different polarity and solubility, making it easily separable from the unreacted 6-isomer by standard methods like column chromatography or crystallization. The final step involves hydrolyzing the purified amide back to the pure 4-isomer.

Q5: What analytical techniques should I use to confirm the purity and identity of the separated isomers?

To confirm the identity and assess the purity of your isolated fractions, a combination of the following techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the exact isomeric structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Used with a validated method to determine the percentage purity of the isolated compound.

Troubleshooting Guides

Guide 1: Preparative HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor resolution or peak co-elution. Inappropriate Stationary Phase: A standard C18 column may not provide enough selectivity for these positional isomers.[1]Switch to a Phenyl or Mixed-Mode Column: Employ a column with an alternative selectivity mechanism. Phenyl columns can leverage π-π interactions, while mixed-mode cation-exchange columns introduce ionic interactions that can effectively separate basic amines.[2][5]
Mobile Phase Not Optimized: The pH, buffer concentration, or organic modifier ratio may not be ideal.Adjust Mobile Phase pH: Since toluidines are weakly basic, adjusting the pH of the mobile phase (e.g., with ammonium formate buffer) can alter their ionization state and improve separation.[5] Optimize Organic/Aqueous Ratio: Systematically vary the acetonitrile/water ratio to find the optimal balance for resolution.
Broad, tailing peaks. Secondary Interactions: The amine groups can interact with residual silanols on silica-based columns, causing peak tailing.Use a Low-Acidity Buffer: Incorporate a buffer like ammonium formate into the mobile phase to saturate silanol groups and improve peak shape.[5] Consider a Modern Column: Use a high-purity silica or a hybrid particle column designed for basic compounds.
Low product recovery. Poor Solubility: The sample may be precipitating on the column or in the tubing.Adjust Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with, or identical to, the mobile phase.[1] Reduce Sample Load: Overloading the column can lead to peak distortion and apparent loss of product. Optimize the loading amount in analytical runs before scaling up.
Guide 2: Chemical Derivatization & Separation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction of the 4-isomer. Insufficient Reagent: Not enough acylating agent (e.g., acetic anhydride) was used.Increase Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent.
Reaction Conditions Too Mild: The temperature may be too low or the reaction time too short.Increase Temperature/Time: Gently warm the reaction (e.g., to 40-50 °C) or increase the reaction time, monitoring by TLC or HPLC to avoid side reactions.
Significant derivatization of the 6-isomer. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can overcome the steric hindrance.Reduce Temperature: Perform the reaction at room temperature or below (0-5 °C) to maximize the kinetic difference in reactivity between the two isomers.
Acylating Agent is Too Reactive/Small: A less bulky agent may be able to access the hindered amine.Use a Bulkier Reagent: Consider using a more sterically demanding acylating agent, such as pivaloyl chloride, to further enhance selectivity.
Difficulty separating the derivatized 4-isomer from the unreacted 6-isomer. Similar Rf values in column chromatography. Optimize Eluent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to maximize the difference in polarity and achieve better separation on a silica gel column.
Low yield during the final hydrolysis step. Incomplete Hydrolysis: The acid or base concentration may be too low, or the reaction time insufficient to cleave the amide bond.Optimize Hydrolysis Conditions: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) and/or increase the reaction temperature (reflux). Monitor the reaction progress to determine the optimal time.
Product Degradation: Harsh hydrolysis conditions (very high temperatures or strong acid/base for extended periods) can degrade the target compound.Use Moderate Conditions: Find a balance of conditions that ensures complete hydrolysis without causing significant degradation. Monitor the reaction closely.

Experimental Protocols & Workflows

Protocol 1: Preparative HPLC Separation

This protocol provides a starting point for method development. Optimization will be required for your specific system.

  • System Preparation:

    • HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.

    • Column: Phenyl-Hexyl, 10 µm, 21.2 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30-70% B over 20 minutes. (This must be optimized based on analytical runs).

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 35 °C.

  • Sample Preparation:

    • Dissolve the isomer mixture in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Execution:

    • Equilibrate the column with the starting mobile phase composition for at least 15 minutes.

    • Perform an analytical-scale injection to determine the retention times of the two isomers.

    • Scale up the injection volume for the preparative run.

    • Collect fractions corresponding to each isomer peak.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Protocol 2: Selective Derivatization Workflow

This workflow exploits the differential reactivity of the isomers due to steric hindrance.

  • Selective Acylation:

    • In a round-bottom flask, dissolve the isomer mixture (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.05 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC to confirm the consumption of the 4-isomer.

  • Work-up and Isolation:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting mixture (N-acetylated 4-isomer and unreacted 6-isomer) using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.

  • Hydrolysis of the N-acetylated 4-isomer:

    • Dissolve the purified N-(4-isopropyl-2-methylphenyl)acetamide in a mixture of ethanol and 6M aqueous HCl.

    • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitor by TLC/HPLC).

    • Cool the reaction to room temperature and neutralize with a strong base (e.g., NaOH) until the solution is basic (pH > 10).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-isopropyl-o-toluidine.

Visualized Workflows

Decision-Making Flowchart for Isomer Separation

Separation_Decision Start Isomer Mixture (4- & 6-isopropyl-o-toluidine) CheckPurity High Purity Required? Start->CheckPurity PrepHPLC Preparative HPLC CheckPurity->PrepHPLC Yes (Direct Method) Derivatization Chemical Derivatization Workflow CheckPurity->Derivatization Yes (High Throughput) Analysis Purity & Identity Check (GC-MS, NMR) PrepHPLC->Analysis Derivatization->Analysis End Pure Isomers Analysis->End

Caption: Decision workflow for selecting a separation strategy.

Chemical Derivatization Workflow

Derivatization_Workflow cluster_0 Step 1: Selective Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Recovery Mixture Isomer Mixture Acylation Selective Acylation (Acetic Anhydride) Mixture->Acylation PostReaction Mixture: - N-acetyl-4-isomer - Unreacted 6-isomer Acylation->PostReaction ColumnChrom Silica Gel Chromatography PostReaction->ColumnChrom Separated_6 Pure 6-Isomer ColumnChrom->Separated_6 Separated_4_acetyl N-acetyl-4-isomer ColumnChrom->Separated_4_acetyl Hydrolysis Acid Hydrolysis Separated_4_acetyl->Hydrolysis Pure_4 Pure 4-Isomer Hydrolysis->Pure_4

Caption: Workflow for separation via selective chemical derivatization.

References

  • SIELC Technologies. (n.d.). o-Toluidine. Retrieved from [Link]

  • Google Patents. (1984). US4480129A - Process for separating isomers of toluidine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of o-Toluidine. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). O-TOLUIDINE. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 6-Isopropyl-o-toluidine. Retrieved from [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Sci-Hub. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • NIST. (n.d.). o-Toluidine, n-isopropyl-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Isopropyl-o-toluidine | C10H15N | CID 78920. Retrieved from [Link]

  • OSHA. (2021, January 7). O-TOLUIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

  • Scent.vn. (n.d.). o-Toluidine (CAS 95-53-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered Aniline Coupling

Welcome to our dedicated technical support center for troubleshooting low yields in sterically hindered aniline coupling reactions, a common yet formidable challenge in modern organic synthesis. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low yields in sterically hindered aniline coupling reactions, a common yet formidable challenge in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in forming C-N bonds with sterically encumbered anilines. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common failures and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with a di-ortho-substituted aniline is giving me very low to no product. What are the most likely culprits?

Low yields in these demanding reactions often stem from a few key areas. Steric hindrance around the nitrogen atom can significantly slow down crucial steps in the catalytic cycle, particularly the reductive elimination step.[1] Here’s a breakdown of the primary suspects:

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component. For sterically hindered substrates, standard phosphine ligands are often inadequate. You require ligands that are both bulky and electron-rich to promote the formation of the active monoligated LPd(0) species and facilitate the difficult reductive elimination step.[2][3]

  • Incorrect Base Selection: The base's role is multifaceted; it deprotonates the aniline, but can also interact with the palladium center.[4] A base that is too weak may not efficiently generate the active amine nucleophile, while an overly strong or poorly soluble base can lead to side reactions or catalyst inhibition.[5]

  • Catalyst Inhibition or Decomposition: Sterically hindered anilines, particularly those with coordinating groups, can act as inhibitors by binding too strongly to the palladium center.[6] Additionally, the catalyst can decompose, often indicated by the formation of palladium black.[6]

  • Poor Solubility: One of the most underestimated issues is the insolubility of reactants or the base in the chosen solvent, leading to a stalled reaction.[5][6]

Q2: How do I select the right ligand for my sterically hindered aniline?

The choice of ligand is paramount for success. The ideal ligand should possess a combination of steric bulk and strong electron-donating properties.[7][8] This combination accelerates both the oxidative addition and, crucially, the reductive elimination steps of the catalytic cycle.[3]

Key Ligand Classes for Hindered Couplings:

  • Bulky Biaryl Phosphines: This class, developed extensively by Buchwald and others, is often the first choice. Ligands like XPhos, RuPhos, and BrettPhos are designed with bulky substituents that create a large "cone angle," which favors the formation of a three-coordinate palladium intermediate, facilitating the approach of the hindered aniline and subsequent reductive elimination.[9][10]

  • N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands can also be highly effective, sometimes outperforming phosphine ligands in specific cases, particularly with hindered aryl chlorides.[11]

  • Di-tert-butylphosphino-containing Ligands: The presence of one or more tert-butyl groups on the phosphorus atom provides significant steric bulk and electron density, making these ligands highly effective.[2][12]

Data-Driven Ligand & Base Recommendations:

The following table provides a starting point for ligand and base selection based on the nature of your coupling partners.

Electrophile TypeNucleophile Type (Aniline)Recommended LigandRecommended BaseReported Median Yield
Aryl BromidePrimary, HinderedXPhosNaOtBu90%
Aryl ChloridePrimary, HinderedXPhosKOtBu90%[13]
Aryl BromideSecondary, HinderedRuPhosLHMDSHigh[14]
Heteroaryl ChloridePrimary, HinderedXPhosKOtBu90%[13]

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Low Yields in Hindered Aniline Coupling Start Low Yield Observed Check_Catalyst Q: Catalyst Decomposition? (e.g., Pd black formation) Start->Check_Catalyst Check_Reagents Q: Reagent Quality? (Anhydrous, Degassed, Purity) Check_Catalyst->Check_Reagents Yes Optimize_Ligand Step 1: Optimize Ligand - Screen bulky biaryl phosphines (XPhos, RuPhos, BrettPhos) - Consider NHC ligands Check_Catalyst->Optimize_Ligand No Check_Reagents->Optimize_Ligand Optimize_Base Step 2: Optimize Base - Switch from alkoxide to carbonate/phosphate - Consider soluble organic bases (DBU, MTBD) Optimize_Ligand->Optimize_Base Optimize_Solvent Step 3: Optimize Solvent - Check solubility of all components - Try higher boiling point solvents (Toluene, Dioxane, t-AmOH) Optimize_Base->Optimize_Solvent Optimize_Temp Step 4: Adjust Temperature - Incrementally increase temperature - Consider microwave heating Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Failure Persistent Low Yield - Consider alternative synthetic route Optimize_Temp->Failure

Caption: A systematic workflow for troubleshooting low-yielding, sterically hindered aniline coupling reactions.

Q3: Can the choice of base negatively impact my reaction even if it's strong enough?

Absolutely. While a strong base like sodium tert-butoxide (NaOtBu) is often required, it can also be detrimental.[5]

  • Base-Induced Side Reactions: Strong alkoxide bases can promote side reactions, especially with base-sensitive functional groups on your substrates.[14]

  • Catalyst Inhibition by the Base: Some organic bases, like DBU, can coordinate to the palladium center and inhibit the reaction, especially at high concentrations.[4][15] In such cases, slow addition of the base via a syringe pump can be beneficial.[15]

  • Solubility Issues with Inorganic Bases: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective and are milder alternatives, but their poor solubility can be a major issue.[5] Vigorous stirring and ensuring a fine powder consistency are crucial. In some cases, a combination of an inorganic base with a soluble organic base can be advantageous.[5]

Base Selection Guide:

BasepKaHCommon SolventsPros & Cons
NaOtBu19Toluene, Dioxane, THFPros: High reactivity. Cons: Incompatible with many functional groups.[14]
LHMDS26THF, ToluenePros: Very strong, useful for poorly nucleophilic amines.
K₃PO₄12.3Toluene, DioxanePros: Milder, good for sensitive substrates. Cons: Poor solubility can be an issue.
Cs₂CO₃10Toluene, Dioxane, DMFPros: Good solubility for an inorganic base. Cons: Can be less reactive than stronger bases.[5]
DBU13.5Toluene, DMF, MeCNPros: Soluble, homogeneous. Cons: Can inhibit the catalyst at high concentrations.[4]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a robust starting point for optimizing the coupling of a sterically hindered aniline with an aryl bromide.

Materials:

  • Palladium precatalyst (e.g., G3 XPhos Palladacycle)

  • Ligand (if not using a precatalyst)

  • Aryl bromide (1.0 mmol)

  • Sterically hindered aniline (1.2 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), aryl bromide, base, and a stir bar to an oven-dried reaction vial.

  • Addition of Reagents: Add the solvent, followed by the sterically hindered aniline.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting. For sterically hindered substrates, the rate-limiting step is often the C-N reductive elimination from the Pd(II) intermediate.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for Hindered Substrates Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd Ar-X Amine_Coord Amine Coordination & Deprotonation [L-Pd(II)(Ar)(NHR')] OxAdd->Amine_Coord R'-NH₂ -HX Reduct_Elim Reductive Elimination (Often Rate-Limiting) Amine_Coord->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NHR' (Product) Reduct_Elim->Product Reactants1 Ar-X Reactants2 R'-NH₂ + Base

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle, highlighting the often rate-limiting reductive elimination step for sterically hindered substrates.[5][16]

The steric bulk of the ligand is crucial for promoting this final step. A bulky ligand destabilizes the four-coordinate intermediate, favoring the three-coordinate species that undergoes reductive elimination more readily.[12]

References

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. [Link]

  • Organ, M. G., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(8), 2461-2475. [Link]

  • So, C. M. (2025). 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. The University of Tokyo. [Link]

  • Plenio, H. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2018). Reductive Elimination from Phosphine-​ligated Alkylpalladium(II) Amido Complexes to Form sp3 Carbon-​Nitrogen Bonds. Journal of the American Chemical Society, 140(14), 4893-4904. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]

  • Hartwig, J. F., et al. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC. [Link]

  • MacMillan, D. W. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3083-3091. [Link]

  • Hartwig, J. F., et al. Synthesis, Structure, and Reductive Elimination Chemistry of Three-Coordinate Arylpalladium Amido Complexes. The Hartwig Group. [Link]

  • Pérez-Temprano, M. M., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14386-14395. [Link]

  • Iwama, T., et al. (2016). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2016(29), 5003-5009. [Link]

  • Pentsak, E. O., et al. (2019). Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • Diao, T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Stradiotto, M. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Buchwald, S. L., et al. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. [Link]

  • Singleton, D. A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Riisager, A., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Buchwald, S. L., et al. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(35), 11429-11438. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Campos, K. R., et al. (2014). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC. [Link]

  • Bhaisare, V. N., et al. (2020). The optimization of aniline reaction conditions. ResearchGate. [Link]

  • Li, Y., et al. (2020). Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls. Chemical Communications, 56(83), 12574-12577. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Diao, T., et al. (2022). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • Aspuru-Guzik, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(44), 12197-12206. [Link]

  • Buchwald, S. L., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Nolan, S. P., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12071-12222. [Link]

  • Stradiotto, M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 14723-14730. [Link]

  • Iwasawa, T., et al. (2016). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal. [Link]

  • Leonori, D., et al. (2020). Cross-coupling strategies for aniline synthesis a, Anilines are.... ResearchGate. [Link]

  • Chlupatý, T., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(31), 13917-13926. [Link]

  • Snieckus, V., et al. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of 4-Isopropyl-2-methylaniline: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Context In the synthesis of active pharmaceutical ingredients (APIs), alkyl-substituted anilines serve as critical building blocks. 4-Isopropyl-2-methylaniline (also known as 2-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the synthesis of active pharmaceutical ingredients (APIs), alkyl-substituted anilines serve as critical building blocks. 4-Isopropyl-2-methylaniline (also known as 2-Methyl-4-isopropylaniline or 4-Aminocymene) presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 2-Isopropyl-4-methylaniline) and its des-methyl analogue (4-Isopropylaniline).

Misidentification of these isomers can lead to incorrect structure-activity relationship (SAR) data and regulatory compliance failures. This guide provides a definitive 1H NMR structural analysis, contrasting 4-Isopropyl-2-methylaniline with its closest structural alternatives to ensure absolute identification.

Part 2: Experimental Protocol & Methodology

To ensure reproducibility and "self-validating" results, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the primary recommendation for resolution of aromatic coupling constants (

    
    ).
    
    • Note: If the amine (

      
      ) proton signal is broadened into the baseline due to exchange, use DMSO-d₆  to sharpen the labile proton signal, though this may compress the aromatic region.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1):

    
     1.0 second (essential for accurate integration of the methyl singlet vs. aromatic protons).
    
  • Scans (NS): 16 (sufficient for >98% purity samples).

Part 3: Spectral Analysis (The Fingerprint)

Structural Logic

The molecule possesses a 1,2,4-trisubstituted benzene ring . This breaks the symmetry seen in para-substituted anilines, creating a distinct ABC spin system (or ABX depending on field strength) in the aromatic region.

Assignment Table (in CDCl₃)
RegionProton (H)TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Aliphatic Isopropyl

Alkyl1.22Doublet (d)6H

Aliphatic Aryl

Benzylic2.18Singlet (s)3H-
Aliphatic Isopropyl

Methine2.81Septet (sept)1H

Amine

Labile3.50 (broad)Broad Singlet2H-
Aromatic H6 (ortho to

)
Aryl6.62Doublet (d)1H

Aromatic H5 (meta to

)
Aryl6.92dd1H

Aromatic H3 (meta to

)
Aryl7.01Doublet (d)1H

> Note: Chemical shifts are approximate and concentration-dependent.[1] The coupling pattern is the definitive identifier.

Detailed Mechanistic Interpretation
  • The Aliphatic "Anchor": The isopropyl group manifests as a classic "septet + doublet" pair. The methyl group at position 2 appears as a sharp singlet around 2.1-2.2 ppm. Crucial Check: If the methyl signal is a doublet, you have likely isolated an ethyl derivative or an impurity.

  • The Aromatic "Signature" (ABC System):

    • H6 (Shielded): Located ortho to the electron-donating amino group (

      
      ), this proton is significantly shielded (shifted upfield to ~6.6 ppm). It appears as a large doublet.
      
    • H3 (Deshielded & Isolated): Located between the methyl and isopropyl groups. It shows only a small meta-coupling (

      
       Hz) to H5, appearing as a narrow doublet or broad singlet.
      
    • H5 (The Connector): Coupled ortho to H6 (large

      
      ) and meta to H3 (small 
      
      
      
      ), appearing as a doublet of doublets (dd).

Part 4: Comparative Analysis (The Alternatives)

This section objectively compares the target molecule against its most common confusion points.

Comparison 1: Target vs. 4-Isopropylaniline (The Precursor/Analogue)
  • The Alternative: 4-Isopropylaniline lacks the methyl group at position 2.

  • Differentiation Key: Symmetry.

    • 4-Isopropylaniline:[2][3][4] Possesses a plane of symmetry. The aromatic region shows a classic AA'BB' system (two "leaning" doublets integrating to 2H each).

    • Target: Asymmetric.[5][6] The aromatic region shows three distinct 1H signals (ABC system).

    • Aliphatic: The target has an extra 3H singlet (Methyl) that the alternative lacks.

Comparison 2: Target vs. 2-Isopropyl-4-methylaniline (The Regioisomer)
  • The Alternative: The substituents are swapped. Isopropyl is at C2 (ortho to

    
    ); Methyl is at C4 (para to 
    
    
    
    ).
  • Differentiation Key: Steric Shift & Pattern.

    • Steric Effect:[5] The bulky isopropyl group at the ortho position (in the isomer) causes a larger steric clash with the

      
       protons than the smaller methyl group (in the target). This often shifts the 
      
      
      
      peak and broadens it further.
    • Aromatic Shift: In the isomer (2-iPr-4-Me), the proton ortho to the

      
       (H6) is adjacent to a Methyl group, whereas in the target (4-iPr-2-Me), H6 is adjacent to a proton (H5). However, the most reliable check is the Aliphatic Region :
      
      • Target: Isopropyl methine septet is at ~2.8 ppm (typical for para-alkyl).

      • Isomer: Isopropyl methine septet may shift slightly downfield due to ortho-deshielding from the amine lone pair, but the Methyl Singlet is the tell. A para-methyl (isomer) typically resonates slightly higher field (~2.25 ppm) than an ortho-methyl (~2.15 ppm), though this is subtle.

    • Definitive Proof:NOE (Nuclear Overhauser Effect) . Irradiating the Methyl singlet in the Target will show enhancement of the

      
       signal (spatial proximity). In the Isomer , irradiating the Methyl (at C4) will show NO enhancement of the 
      
      
      
      .
Summary Data Table
Feature4-Isopropyl-2-methylaniline (Target)4-Isopropylaniline (Alternative 1)2-Isopropyl-4-methylaniline (Alternative 2)
Symmetry Asymmetric (

)
Symmetric (

effective)
Asymmetric (

)
Aromatic Pattern 3 signals (1H, 1H, 1H)2 signals (2H, 2H) - AA'BB'3 signals (1H, 1H, 1H)
Methyl Signal Singlet (~2.18 ppm)Absent Singlet (~2.25 ppm)
NOE Correlation Methyl


(Strong)
N/AMethyl


(None)

Part 5: Visualization & Logic Flow

The following diagram illustrates the decision tree for verifying the identity of the compound based on the spectral data described above.

NMR_Analysis_Flow Start Unknown Sample Spectrum Check_Me Check Aliphatic Region: Is there a Singlet ~2.1-2.3 ppm? Start->Check_Me Check_Sym Check Aromatic Region: Integration Pattern? Check_Me->Check_Sym Yes (Methyl Present) Result_Iso Identified: 4-Isopropylaniline Check_Me->Result_Iso No (Only Isopropyl) Check_NOE Perform 1D NOE: Irradiate Methyl Singlet Check_Sym->Check_NOE 3 Signals (1:1:1) Check_Sym->Result_Iso 2 Signals (2:2) Result_Target CONFIRMED: 4-Isopropyl-2-methylaniline Check_NOE->Result_Target Enhancement of NH2 Result_Regio Identified: 2-Isopropyl-4-methylaniline Check_NOE->Result_Regio Enhancement of Ar-H only

Caption: Decision logic for distinguishing 4-Isopropyl-2-methylaniline from its primary isomers using 1H NMR and NOE.

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3025 (4-Isopropylaniline). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and additivity rules).
  • PubChem. Compound Summary: 2-Methyl-4-isopropylaniline (CID 505471265). National Library of Medicine. [Link][7]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Isopropyl-2-methylaniline

Executive Summary & Chemical Intelligence Handling 4-Isopropyl-2-methylaniline (CAS: 112121-89-8) requires a departure from "standard" laboratory safety protocols. As a substituted aniline, this compound possesses lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Handling 4-Isopropyl-2-methylaniline (CAS: 112121-89-8) requires a departure from "standard" laboratory safety protocols. As a substituted aniline, this compound possesses lipophilic properties that allow it to penetrate intact skin rapidly, entering the bloodstream where it acts as a potent methemoglobin former.

Standard nitrile gloves often provide a false sense of security against aromatic amines. This guide establishes a high-integrity safety architecture designed to prevent the "silent exposure" risks associated with this class of compounds.

Chemical Profile
ParameterDetail
Chemical Name 4-Isopropyl-2-methylaniline
Synonyms 2-Methyl-4-(propan-2-yl)aniline; p-Cymen-3-amine isomer
CAS Number 112121-89-8
Molecular Formula C₁₀H₁₅N
Primary Hazard Acute Toxicity (Dermal/Inhalation) ; Methemoglobinemia
GHS Classification Class 6.1 (Toxic); Carcinogenicity Cat 2 (Suspected); Aquatic Acute 1

The PPE Fortress: Selection Logic

The following matrix is based on permeation data for lipophilic aromatic amines. Do not rely on standard disposable nitrile gloves for direct contact.

A. Dermal Protection (Hands)

Rationale: Aromatic amines can permeate standard 4-mil nitrile gloves in <10 minutes.

Protection LevelMaterial RecommendationBreakthrough TimeOperational Context
Primary Barrier (Inner) EVOH/PE Laminate (e.g., Silver Shield® / 4H®)> 240 minMandatory for all handling. Provides chemical impermeability.[1]
Mechanical Barrier (Outer) Nitrile (Industrial Grade) , min 0.11mm~15-30 minProtects the inner laminate glove from tears and provides grip.
Splash Guard (only) Standard Nitrile (Disposable)< 5 min UNSAFE for direct handling. Use only for incidental touch of non-contaminated surfaces.
B. Respiratory Protection

Rationale: Low vapor pressure does not negate risk during weighing or heating. Dusts and aerosols are highly toxic.

  • Engineering Control: All open handling must occur inside a certified Fume Hood.

  • Respirator (If Hood unavailable/Spill): Full-face respirator with ABEK-P3 (Multi-gas + Particulate) or OV/P100 (Organic Vapor + HEPA) cartridges.

C. Ocular & Body Protection[1][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the splash/absorption risk.

  • Body: Tyvek® (Type 4/5/6) lab coat or apron over standard cotton. Aniline stains and absorbs into cotton, creating a long-term dermal exposure hazard.

Operational Workflow: The "Double-Shell" Protocol

The following diagram outlines the decision logic and workflow for safe handling.

G Start START: Task Assessment RiskCheck Is the compound in solution or neat (pure) liquid/solid? Start->RiskCheck Neat NEAT (Pure) RiskCheck->Neat Pure Substance Dilute Dilute Solution (<1%) RiskCheck->Dilute Diluted ProtoHigh PROTOCOL A (High Risk): 1. Fume Hood ON 2. Inner Glove: Laminate (Silver Shield) 3. Outer Glove: 8-mil Nitrile 4. Tyvek Sleeves Neat->ProtoHigh ProtoLow PROTOCOL B (Low Risk): 1. Fume Hood ON 2. Double Nitrile (inspect q 15min) 3. Lab Coat Dilute->ProtoLow Action Perform Weighing/Transfer (Use disposable spatulas) ProtoHigh->Action ProtoLow->Action Waste Disposal: Segregate into 'Toxic Organic' Do NOT mix with Oxidizers Action->Waste Doffing Doffing Sequence: 1. Wash outer gloves 2. Remove outer -> Bin 3. Remove inner -> Bin 4. Wash hands (soap/water) Waste->Doffing

Figure 1: Decision logic for PPE selection based on concentration state. Note the strict requirement for Laminate gloves when handling the pure substance.

Detailed Handling Steps
  • Preparation:

    • Verify Fume Hood flow (face velocity > 0.5 m/s).

    • Place a disposable absorbent pad (benchkote) in the work area to capture micro-drips.

    • Donning: Put on Laminate gloves first. Smooth out wrinkles. Pull Nitrile gloves over them. Tape the cuff of the Tyvek sleeve over the outer glove if handling volumes >100mL.

  • Weighing & Transfer:

    • Use disposable plastic spatulas. Avoid metal spatulas if possible to reduce cleaning steps (disposal is safer than cleaning).

    • If the substance is liquid, use positive-displacement pipettes to prevent dripping.

    • Never recap needles if used.

  • Decontamination:

    • Wipe the exterior of the primary container with a solvent-dampened wipe (Ethanol or Isopropanol) before returning it to storage.

    • Dispose of the wipe immediately into the solid toxic waste stream.

Emergency Response & Disposal

Acute Exposure Management
  • Skin Contact: Speed is critical. Aniline absorbs instantly.

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Alert: Inform colleagues.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) which indicates Methemoglobinemia.

  • Spill Cleanup:

    • Do not use standard paper towels (they increase surface area for evaporation).

    • Use Vermiculite or specific Organic Absorbent Pads .

    • Neutralization: Wash the area with a dilute acid solution (e.g., 5% HCl) followed by water, only if compatible with surrounding materials, to convert the amine to a water-soluble salt for easier cleaning.

Waste Disposal Strategy
  • Segregation: Classify as "Toxic Organic Waste" .

  • Incompatibility: NEVER mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. This reaction is hypergolic (can ignite spontaneously).

  • Labeling: Clearly mark waste containers with "TOXIC: AROMATIC AMINE - SKIN HAZARD".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12397637 (Isomer Reference). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline (Class Reference for PPE Extrapolation). Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.
  • European Chemicals Agency (ECHA). Substance Information: Aromatic Amines. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: 2-Methyl-4-isopropylaniline (Generic Isomer). Accessed via .

Disclaimer: This guide is based on the chemical class properties of substituted anilines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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Feasible Synthetic Routes

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4-Isopropyl-2-methylaniline
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